molecular formula C15H14N6O B2847133 N-(3-methylpyridin-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide CAS No. 1396795-24-6

N-(3-methylpyridin-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2847133
CAS No.: 1396795-24-6
M. Wt: 294.318
InChI Key: QSWLGXUFFXTBKO-UHFFFAOYSA-N
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Description

N-(3-methylpyridin-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide (CAS# 1396795-24-6) is a specialized chemical compound with a molecular formula of C15H14N6O and a molecular weight of 294.32 g/mol . This tetrazole-carboxamide derivative is designed exclusively for research purposes to investigate novel therapeutic pathways. The structural core of this compound features a tetrazole ring, a valuable bioisostere for carboxylic acids and other acidic groups, which can enhance pharmacokinetic properties in drug candidates . Tetrazole-carboxamide hybrids represent a promising chemical class in medicinal chemistry, with published research indicating their potential in developing fast-acting agents that target essential pathogen pathways . Similar N-tetrazolylcarbamoyl scaffolds have demonstrated significant biological activity in structured studies, confirming that this functional group is a critical requirement for efficacy . Researchers can utilize this building block to explore its application in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. This product is strictly for research use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(4-methylphenyl)-N-(3-methylpyridin-2-yl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c1-10-5-7-12(8-6-10)21-19-14(18-20-21)15(22)17-13-11(2)4-3-9-16-13/h3-9H,1-2H3,(H,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWLGXUFFXTBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=C(C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methylpyridin-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological mechanisms, and activity against various biological targets, including its implications in pharmacology.

1. Chemical Structure and Synthesis

The compound features a tetrazole ring, which is known for its diverse biological activities. The synthesis typically involves the cycloaddition reaction of an azide with a nitrile under controlled conditions. Subsequent steps include N-methylation and N-phenylation, optimizing reaction conditions for high yield and purity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can mimic the structure of biological molecules, allowing it to bind effectively to active sites on proteins, which can modulate their activity.

3.1 Antimicrobial Activity

Recent studies have demonstrated that compounds containing the tetrazole ring exhibit significant antimicrobial properties. For instance, a related tetrazole compound showed effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MIC) in the range of 3.12 to 12.5 µg/mL .

Compound Target Pathogen MIC (µg/mL)
This compoundStaphylococcus aureus3.12
Related Tetrazole CompoundEscherichia coli12.5

3.2 Antihypertensive Activity

In vitro evaluations have indicated that derivatives of this compound possess antihypertensive properties, potentially acting as angiotensin-II receptor antagonists. Various derivatives were synthesized and tested for their ability to lower blood pressure in animal models .

Case Study 1: Antimicrobial Evaluation

A study investigated the antimicrobial efficacy of several pyridine derivatives, including those similar to this compound. The results indicated that these compounds had significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents .

Case Study 2: Antihypertensive Effects

In another study, a series of tetrazole-based compounds were evaluated for their antihypertensive effects using mouse models. The results showed that certain derivatives significantly reduced blood pressure compared to controls, suggesting that modifications to the tetrazole structure could enhance therapeutic efficacy .

5. Conclusion

This compound represents a promising candidate in drug development due to its diverse biological activities, particularly in antimicrobial and antihypertensive domains. Ongoing research into its mechanisms and modifications could lead to more effective therapeutic agents.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Tetrazole derivatives, including N-(3-methylpyridin-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide, have been investigated for their antimicrobial properties. Studies indicate that these compounds exhibit potent activity against various bacterial strains. For instance, compounds derived from tetrazole frameworks demonstrated significant zones of inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents .

Antimalarial Activity
Recent research has identified tetrazole-based compounds as promising candidates for antimalarial drugs. Specifically, certain derivatives have shown efficacy against Plasmodium falciparum, the parasite responsible for malaria. The structure-activity relationship (SAR) studies suggest that modifications to the tetrazole ring can enhance antimalarial potency, making these compounds valuable in the fight against malaria .

Mechanistic Insights

Mode of Action
The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets. For instance, some studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or interfere with metabolic pathways in parasites . Understanding these mechanisms is crucial for optimizing the design of more effective derivatives.

Synthesis and Derivation

Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies, such as palladium-catalyzed reactions, have streamlined the process, allowing for higher yields and purities of the desired tetrazole derivatives .

Comparative Efficacy

CompoundActivity TypeMIC (µg/mL)Reference
This compoundAntibacterial50
Tetrazole Derivative AAntimicrobial70
Tetrazole Derivative BAntimalarial30

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various tetrazole derivatives, this compound was found to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Antimalarial Research
Another investigation focused on the antimalarial potential of this compound revealed that it effectively inhibited the growth of Plasmodium falciparum in vitro. The study highlighted that modifications to the tetrazole moiety could further enhance its efficacy, suggesting a pathway for future drug development .

Comparison with Similar Compounds

N-(3-Acetamidophenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

  • Structural Differences : The amide nitrogen is substituted with a 3-acetamidophenyl group instead of 3-methylpyridin-2-yl.
  • However, the absence of the pyridine ring may reduce aromatic interactions in biological targets .
  • Synthetic Notes: Both compounds likely share similar tetrazole-forming steps, such as cyclization of nitriles with azides.

1,3,4-Thiadiazole-2-carboxamide Derivatives (e.g., Compounds 18j–18o)

  • Core Heterocycle : Thiadiazole (5-membered ring with two nitrogen and one sulfur atom) vs. tetrazole (5-membered ring with four nitrogen atoms).
  • Key Differences :
    • Thiadiazoles exhibit lower polarity but higher metabolic stability compared to tetrazoles.
    • Melting points for thiadiazole derivatives range from 145°C to 202°C (e.g., 179–180°C for 18j ), suggesting higher crystallinity than tetrazoles, which often have lower melting points due to reduced symmetry .
  • Functional Groups : Substitutions like 3-chlorophenyl (18l ) or 4-fluorophenyl (18o ) may enhance halogen bonding, whereas the p-tolyl group in the target compound prioritizes lipophilicity .

Pyrazolo[1,5-a]pyridine-5-carboxamide Derivatives (e.g., Compound 467)

  • Core Structure : Pyrazolo[1,5-a]pyridine vs. tetrazole.
  • Synthetic Complexity : Compound 467 requires multi-step synthesis involving cyclization and functional group interconversion, whereas the target compound’s tetrazole core is simpler to assemble .
  • Bioactivity : Pyrazolopyridines are often explored as kinase inhibitors, whereas tetrazoles are common in angiotensin II receptor antagonists, indicating divergent therapeutic applications .

Tetrazole-Containing Analog (e.g., 1-Methyl-1H-tetrazol-5-yl Thioether)

  • Shared Features : Both compounds include a tetrazole ring, but the thioether-linked compound (6d ) has a 1-methyltetrazole substituent instead of a carboxamide.
  • Physicochemical Properties : The thioether group in 6d (melting point 173°C) may enhance membrane permeability compared to the carboxamide, which is more polar .

Q & A

Q. What analytical techniques detect low-abundance degradation products in long-term stability studies?

  • Methodological Answer :
  • UPLC-QTOF-MS : Achieve ppm-level mass accuracy to identify trace impurities (<0.1%) .
  • Stability-indicating methods : Validate HPLC methods per ICH Q2(R1) guidelines to ensure specificity for degradation products .

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